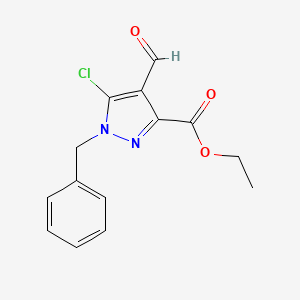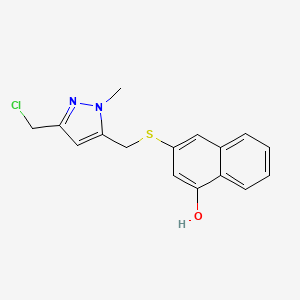
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95% (hereafter referred to as CMPN) is a compound of interest to chemists, biologists and medical scientists. It is a sulfur-containing heterocyclic compound that has been studied for its potential therapeutic applications. CMPN has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development.
Mécanisme D'action
The mechanism of action of CMPN is not yet fully understood. However, it is believed that CMPN may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and the regulation of immune responses. In addition, CMPN may also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are also involved in inflammation and immune responses.
Biochemical and Physiological Effects
CMPN has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that CMPN has anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and immune responses. CMPN has also been shown to have anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMPN in lab experiments include its low cost and availability, as well as its stability in aqueous solutions. In addition, CMPN is relatively non-toxic and has a low potential for causing adverse reactions. The main limitation of using CMPN in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
The potential of CMPN is still being explored. Future research should focus on further elucidating the mechanism of action of CMPN, as well as its potential therapeutic applications. In addition, further research should explore the potential of CMPN in drug design and development. Furthermore, CMPN should be studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and obesity. Finally, further research should be conducted to explore the potential of CMPN in the synthesis of novel heterocyclic compounds.
Méthodes De Synthèse
CMPN is synthesized from the reaction of 5-chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl-naphthalen-1-ol and sulfuric acid. The reaction is conducted in a two-phase system of dichloromethane and water at a temperature of 50°C. The reaction is catalyzed by pyridine and the product is isolated by extraction with ethyl acetate. The yield of the reaction is approximately 95%.
Applications De Recherche Scientifique
CMPN has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development. CMPN has been used in the synthesis of novel heterocyclic compounds, such as arylthioalkyl pyrazoles and thiophenes. These compounds have been studied for their potential therapeutic applications.
Propriétés
IUPAC Name |
3-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-19-13(7-12(9-17)18-19)10-21-14-6-11-4-2-3-5-15(11)16(20)8-14/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQHHLUXXFCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)CSC2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
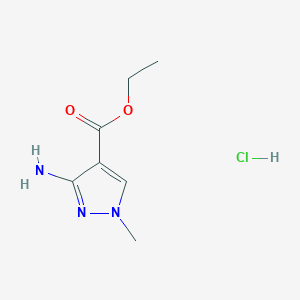

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)
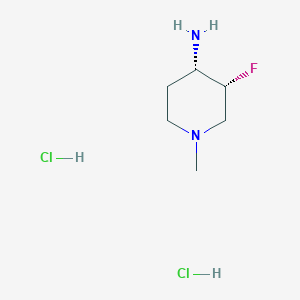
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

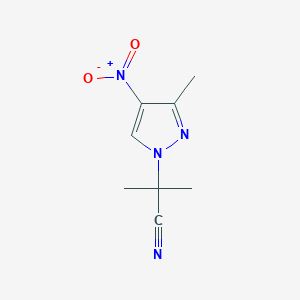

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
